molecular formula C18H19NO4 B11226519 N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11226519
M. Wt: 313.3 g/mol
InChI Key: WZMNXLOAZAMOSF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is an organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group and a benzodioxepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps One common method includes the reaction of 4-ethoxyaniline with appropriate reagents to form the intermediate compounds, which are then cyclized to form the benzodioxepine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as ceric ammonium nitrate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a related structure.

    Lidocaine: A local anesthetic with structural similarities in the aromatic ring system.

Uniqueness

N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific benzodioxepine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H19NO4/c1-2-21-15-7-5-14(6-8-15)19-18(20)13-4-9-16-17(12-13)23-11-3-10-22-16/h4-9,12H,2-3,10-11H2,1H3,(H,19,20)

InChI Key

WZMNXLOAZAMOSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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